1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition : 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments. Their inhibitive action is significant and they primarily function through a chemisorption process (Zarrouk et al., 2015).
Glycolic Acid Oxidase Inhibitors : Derivatives of this compound have been synthesized and studied as inhibitors of glycolic acid oxidase (GAO), showing potential as therapeutic agents (Rooney et al., 1983).
Electron Transport Layer in Solar Cells : A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating this compound has been synthesized for use as an electron transport layer in inverted polymer solar cells, enhancing their power conversion efficiency (Hu et al., 2015).
Organic Photovoltaics and Optoelectronics : this compound and its derivatives have applications in the synthesis of photoluminescent conjugated polymers and copolymers, useful in electronic applications like polymer light-emitting diodes (Beyerlein & Tieke, 2000; Zhang & Tieke, 2008)(Zhang & Tieke, 2008).
Synthesis of Novel Organic Materials : Symmetrically substituted derivatives of this compound have been synthesized and display properties suitable for the development of new organic optoelectronic materials (Zhang et al., 2014).
Anti-Cancer Therapeutics : Some pyrrole derivatives, including this compound-related compounds, have shown potential as anti-cancer therapeutics by inhibiting protein kinases and exhibiting proapoptotic and antioxidant properties (Kuznietsova et al., 2019).
Photophysical Properties : Bisaryl-substituted derivatives of this compound exhibit unique photophysical properties, useful in the development of fluorescence applications (Lauer et al., 2014).
Mechanism of Action
Target of Action
For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl structure, acts as a potent and selective serotonin releasing agent and binds to alpha receptors .
Mode of Action
For example, Mebeverine, an anticholinergic compound, appears to work directly on smooth muscle within the gastrointestinal tract and may affect calcium channels and muscarinic receptors .
Biochemical Pathways
For instance, a benzimidazole derivative was found to suppress oxidative stress and inflammatory markers, suggesting its involvement in the inflammation and oxidative stress pathways .
Pharmacokinetics
For example, Apixaban, an oral, direct factor Xa inhibitor, has an absolute oral bioavailability of 50%, is rapidly absorbed with a half-life of approximately 12 hours, and is eliminated via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion .
Result of Action
For instance, a benzimidazole derivative was found to significantly reduce diarrhea score, mitigate weight loss, increase feed intake, and survival rate in a dose-dependent manner .
Biochemical Analysis
Cellular Effects
It is speculated that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects need to be confirmed through rigorous scientific investigation.
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHCEMQKWSQGLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284902 | |
Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1081-17-0 | |
Record name | 1081-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.